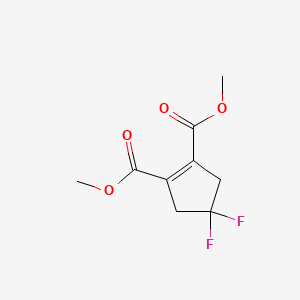
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by the presence of two methyl groups, two fluorine atoms, and two carboxylate groups attached to a cyclopentene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield the desired cyclopentadiene derivative . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentene derivatives, ketones, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactant in various organic transformations. The presence of fluorine atoms can enhance its reactivity and stability in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Similar in structure but lacks the fluorine atoms and has a different ring system.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: Another related compound with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as reactivity, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C9H10F2O4 |
|---|---|
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
dimethyl 4,4-difluorocyclopentene-1,2-dicarboxylate |
InChI |
InChI=1S/C9H10F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
RPTLMRUPVQSIJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(CC(C1)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


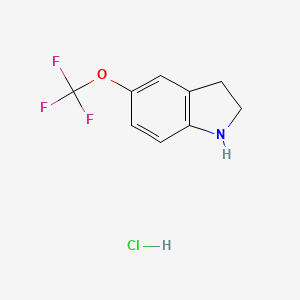
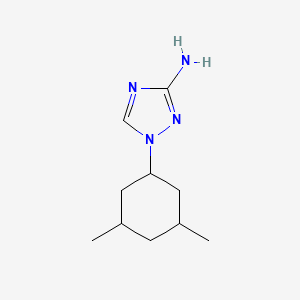

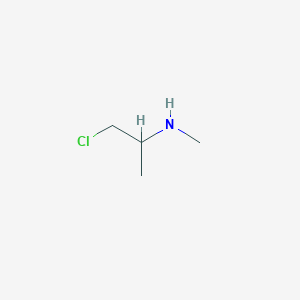

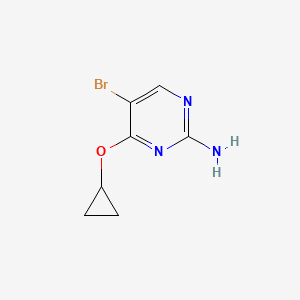
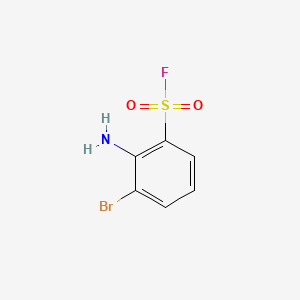

![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
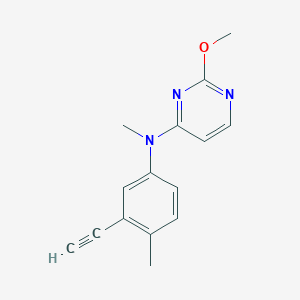
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
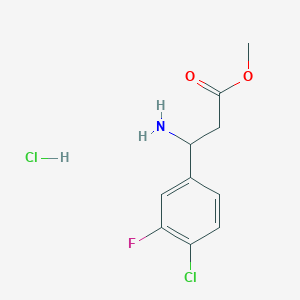

![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
